molecular formula C14H12Br2 B1592312 4,4'-Dibromo-3,3'-dimethylbiphenyl CAS No. 61794-96-5

4,4'-Dibromo-3,3'-dimethylbiphenyl

Cat. No.: B1592312
CAS No.: 61794-96-5
M. Wt: 340.05 g/mol
InChI Key: AZBAZUTXTOLIGT-UHFFFAOYSA-N
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Description

4,4’-Dibromo-3,3’-dimethylbiphenyl is a chemical compound with the molecular formula C14H12Br2 . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromo-3,3’-dimethylbiphenyl consists of two phenyl rings connected by a carbon-carbon single bond . Each phenyl ring has a bromine atom and a methyl group attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dibromo-3,3’-dimethylbiphenyl include a boiling point of 370.5±37.0 °C , a density of 1.548±0.06 g/cm3 , and a molecular weight of 340.05 .

Future Directions

While specific future directions for 4,4’-Dibromo-3,3’-dimethylbiphenyl are not mentioned in the sources I found, it’s worth noting that brominated biphenyls and similar compounds are often used in organic synthesis and materials science . Therefore, future research could potentially explore new synthetic applications or material properties of this compound.

Properties

IUPAC Name

1-bromo-4-(4-bromo-3-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBAZUTXTOLIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610203
Record name 4,4'-Dibromo-3,3'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61794-96-5
Record name 4,4'-Dibromo-3,3'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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